(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride

Descripción

Molecular Architecture and Stereochemical Configuration

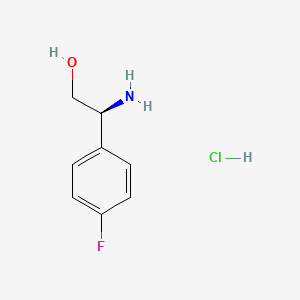

The molecular architecture of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride exhibits distinctive structural features that arise from its chiral configuration and fluorine substitution pattern. The compound possesses a molecular formula of C8H11ClFNO with a molecular weight of 191.63 grams per mole, representing the hydrochloride salt form of the parent amino alcohol. The stereochemical designation indicates the S-configuration at the chiral carbon center, which corresponds to the (2S)-2-amino-2-(4-fluorophenyl)ethan-1-ol stereoisomer.

The fundamental molecular framework consists of a primary ethanol backbone bearing both amino and hydroxyl functional groups at the secondary carbon position. The 4-fluorophenyl substituent introduces significant electronic and steric modifications to the basic amino alcohol structure. The fluorine atom positioned para to the carbon-carbon linkage creates an electron-withdrawing effect that influences both the aromatic system's reactivity and the overall molecular conformation. This substitution pattern contrasts with other positional isomers, where fluorine placement at the ortho or meta positions would result in different electronic distributions and molecular geometries.

The stereochemical configuration plays a crucial role in determining the compound's three-dimensional structure. The S-configuration establishes a specific spatial arrangement where the amino group, hydroxyl group, and fluorophenyl substituent occupy defined positions around the chiral center. This configuration is particularly important for biological activity and molecular recognition processes. The chiral center at carbon-2 creates distinct molecular surfaces and binding orientations that distinguish this enantiomer from its R-counterpart.

Conformational analysis reveals that the molecule adopts preferential orientations that minimize steric interactions while maximizing stabilizing interactions. The fluorophenyl ring can rotate around the carbon-carbon bond connecting it to the chiral center, allowing for various conformational states. However, certain conformations are energetically favored due to favorable electrostatic interactions between the fluorine atom and other molecular components. The presence of both amino and hydroxyl groups creates multiple sites for potential intramolecular hydrogen bonding, which can stabilize specific conformational arrangements.

The electronic properties of the 4-fluorophenyl system significantly influence the overall molecular behavior. The fluorine substitution creates a dipole moment within the aromatic ring, affecting both intermolecular interactions and the compound's solubility characteristics. The electron-withdrawing nature of fluorine also modulates the basicity of the amino group and the acidity of the hydroxyl group, creating subtle but important changes in the compound's chemical properties compared to non-fluorinated analogues.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic investigations of this compound reveal sophisticated hydrogen bonding networks that govern solid-state packing arrangements and intermolecular interactions. The crystal structure demonstrates how the hydrochloride salt formation significantly influences the overall packing efficiency and stability compared to the free base form. The presence of the chloride counterion creates additional hydrogen bonding opportunities that contribute to the crystalline lattice organization.

The hydrogen bonding patterns in fluorophenyl amino alcohol compounds exhibit characteristic features that distinguish them from non-halogenated analogues. Research on related fluorinated amino alcohols demonstrates that fluorine substitution can significantly strengthen intramolecular hydrogen bonds, following the trend where hydrogen bonding reinforcement occurs in the order H < F < Cl < Br when halogen atoms are positioned alpha to the hydroxyl group. This strengthening effect arises from the electron-withdrawing properties of fluorine, which increases the hydrogen bond donor character of the hydroxyl group.

The crystal packing arrangement reveals multiple types of intermolecular interactions that stabilize the three-dimensional structure. Primary hydrogen bonds form between the protonated amino group and the chloride anion, creating ionic hydrogen bonds that are typically stronger than neutral hydrogen bonds. Secondary hydrogen bonding interactions occur between the hydroxyl group and neighboring molecules, creating extended networks that propagate throughout the crystal lattice. These interactions are complemented by weaker but numerous carbon-hydrogen to fluorine contacts that provide additional stabilization.

Detailed analysis of hydrogen bond geometries shows that the nitrogen-hydrogen to chloride distances typically range from 3.0 to 3.4 Angstroms, consistent with moderate to strong ionic hydrogen bonds. The oxygen-hydrogen to oxygen hydrogen bonds involving the hydroxyl group exhibit distances in the range of 2.7 to 3.1 Angstroms, indicating moderately strong neutral hydrogen bonds. The precise geometric parameters depend on the specific crystal form and packing environment.

The fluorine atom participates in weaker hydrogen bonding interactions through carbon-hydrogen to fluorine contacts. While these interactions are individually weak, their cumulative effect contributes significantly to the overall crystal stability. Studies of related fluorophenyl compounds demonstrate that carbon-hydrogen to fluorine distances typically range from 3.2 to 3.8 Angstroms, with angles deviating significantly from linearity due to the weak nature of these interactions.

The crystal structure analysis also reveals the influence of molecular conformation on packing efficiency. The preferred conformations observed in the solid state often differ from those predicted for isolated molecules due to the constraints imposed by intermolecular interactions. The fluorophenyl ring orientation is frequently influenced by the need to accommodate optimal hydrogen bonding geometries while minimizing unfavorable steric contacts between neighboring molecules.

Comparative Structural Studies with Fluorophenyl Ethanolamine Derivatives

Comparative structural analysis across the series of fluorophenyl ethanolamine derivatives provides valuable insights into structure-property relationships and the influence of substitution patterns on molecular architecture. Studies encompassing (S)-2-Amino-2-(2-fluorophenyl)ethanol, (S)-2-Amino-2-(3-fluorophenyl)ethanol, and (S)-2-Amino-2-(4-fluorophenyl)ethanol reveal systematic variations in molecular geometry, hydrogen bonding patterns, and crystal packing arrangements.

The positional isomers exhibit distinct conformational preferences that arise from the different electronic and steric environments created by fluorine substitution. The ortho-substituted derivative (S)-2-Amino-2-(2-fluorophenyl)ethanol demonstrates unique intramolecular interactions where the fluorine atom can participate in weak hydrogen bonding with the amino or hydroxyl groups due to proximity effects. This intramolecular interaction influences the overall molecular conformation and can restrict rotational freedom around the carbon-carbon bond connecting the aromatic ring to the chiral center.

The meta-substituted analogue (S)-2-Amino-2-(3-fluorophenyl)ethanol exhibits intermediate properties between the ortho and para isomers. The fluorine atom in the meta position creates a different electronic distribution pattern that affects both the aromatic ring's electron density and the substituent's influence on the chiral center. The meta position provides a balance between electronic effects and steric considerations, resulting in conformational preferences that differ from both ortho and para isomers.

Comparative analysis of molecular weights across the isomeric series shows identical values of 155.17 grams per mole for the free base forms, confirming that differences in properties arise solely from positional effects rather than compositional variations. However, the spatial arrangements and electronic distributions create significant differences in chemical behavior, crystallization patterns, and intermolecular interaction strengths.

| Compound | Fluorine Position | Molecular Weight (g/mol) | CID Number | Key Structural Features |

|---|---|---|---|---|

| (S)-2-Amino-2-(2-fluorophenyl)ethanol | ortho | 155.17 | N/A | Intramolecular F-H interactions |

| (S)-2-Amino-2-(3-fluorophenyl)ethanol | meta | 155.17 | 55278753 | Intermediate electronic effects |

| (S)-2-Amino-2-(4-fluorophenyl)ethanol | para | 155.17 | 51669578 | Maximal electron-withdrawing effect |

The hydrogen bonding networks in crystal structures show systematic variations across the positional isomers. The para-substituted compound exhibits the strongest intermolecular hydrogen bonds due to the maximal electron-withdrawing effect of the fluorine atom, which enhances the hydrogen bond donor character of both amino and hydroxyl groups. The ortho-substituted derivative shows more complex hydrogen bonding patterns due to the competition between intramolecular and intermolecular interactions.

Crystallographic studies of related difluorinated derivatives provide additional comparative data. Compounds such as (S)-2-Amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol demonstrate how multiple fluorine substitutions can further modulate structural properties and hydrogen bonding behavior. The difluoromethyl group creates even stronger electron-withdrawing effects than single fluorine substitution, leading to enhanced hydrogen bond donor capabilities and modified crystal packing arrangements.

The comparative analysis extends to non-fluorinated analogues and other halogenated derivatives. Studies of chlorinated and brominated analogues reveal that while the general structural framework remains consistent, the size and electronegativity differences of the halogens create distinct molecular properties. Fluorine's unique combination of small size and high electronegativity produces effects that cannot be replicated by other halogens, making fluorinated derivatives particularly valuable for structure-activity relationship studies.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUGHEJDMDUTSI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736243 | |

| Record name | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269773-21-8 | |

| Record name | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Amination of 4-Fluorophenyl Precursors

One established method involves the thermal amination of a suitable 4-fluorophenyl-containing precursor under elevated temperature conditions in a solvent such as n-butanol. For example, a reaction of a precursor compound (e.g., compound 37 in a literature synthesis) with an amine at 145 °C for 14–24 hours yields the (S)-2-amino-2-(4-fluorophenyl)ethanol intermediate with a reported yield of 78% after purification by silica gel chromatography. The purified product exhibits high enantiomeric purity and is characterized by NMR and HRMS data confirming the structure and stereochemistry.

| Parameter | Condition/Value |

|---|---|

| Solvent | n-Butanol |

| Temperature | 145 °C |

| Reaction Time | 14–24 hours |

| Yield | 78% |

| Purification | Silica gel chromatography |

| Characterization | 1H NMR, 13C NMR, 19F NMR, HRMS |

This method is advantageous for its relatively straightforward reaction setup and good yield, suitable for laboratory-scale synthesis.

Catalytic Hydrogenation and Reduction Routes

Analogous to methods used for related compounds such as 2-Amino-2-(4-chlorophenyl)ethanol, catalytic hydrogenation of nitro or nitroalkene intermediates derived from 4-fluorobenzaldehyde or related precursors can be employed. Although specific details for the fluorophenyl analogue are less reported, the general approach involves:

- Formation of a nitro intermediate via condensation (e.g., 4-fluorobenzaldehyde with nitromethane).

- Catalytic hydrogenation using palladium or other noble metal catalysts under hydrogen atmosphere.

- Isolation of the amino alcohol product, which can be converted into the hydrochloride salt by treatment with hydrochloric acid.

This method is scalable and widely used industrially for similar amino alcohols, offering high purity and stereochemical control when chiral catalysts or resolution steps are incorporated.

Salt Formation: Hydrochloride Preparation

The free base (S)-2-Amino-2-(4-fluorophenyl)ethanol is typically converted to the hydrochloride salt to enhance stability and handling. This is achieved by reacting the free amine with hydrochloric acid in aqueous or alcoholic media. For example, the reaction with 30–40% hydrochloric acid under controlled temperature and pressure conditions can yield the hydrochloride salt with high purity. Reaction conditions may include:

- Use of 2 to 5 equivalents of concentrated hydrochloric acid (35–38% w/w preferred).

- Heating at reflux or in an autoclave at 80–140 °C under nitrogen atmosphere and elevated pressure (3–45 bar).

- Subsequent removal of solvent and purification by crystallization or filtration.

Detailed Reaction Conditions and Work-Up Procedures

| Step | Description | Conditions/Notes |

|---|---|---|

| I | Reaction of precursor amine with HCl | 2–5 eq. 30–40% HCl, 80–140 °C, 3–45 bar, 1–12 h |

| II | Cooling and decompression | Room temperature, atmospheric pressure |

| III | Removal of aqueous solvent | Distillation |

| IV | Neutralization or base treatment | pH > 10 with inorganic base or strong base in solvent |

| V | Final purification | Distillation, crystallization, filtration |

This sequence ensures formation of the hydrochloride salt with minimal impurities and controlled stereochemistry.

Stock Solution Preparation Data for Analytical and Formulation Purposes

For applications requiring precise dosing and formulation, stock solutions of this compound are prepared using batch-specific molecular weights. A typical preparation table is as follows:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.2184 | 1.0437 | 0.5218 |

| 5 | 26.0919 | 5.2184 | 2.6092 |

| 10 | 52.1839 | 10.4368 | 5.2184 |

This data is essential for reproducible biological assays and in vivo formulations.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Thermal amination in n-butanol | High temperature (145 °C), 14–24 h | Good yield (78%), stereoselective | Requires long reaction time |

| Catalytic hydrogenation | Hydrogen gas, Pd catalyst | Scalable, high purity | Requires catalyst and H2 gas |

| Hydrochloride salt formation | Reaction with concentrated HCl | Stabilizes product, easy handling | Requires controlled conditions |

Research Findings and Considerations

- The stereochemistry of the amino alcohol is preserved in these preparation methods, crucial for biological activity.

- Purification by chromatography and crystallization ensures high purity (>97%) suitable for pharmaceutical applications.

- Reaction parameters such as temperature, pressure, and equivalents of reagents critically influence yield and enantiomeric excess.

- The hydrochloride salt form improves solubility and stability for downstream applications including drug formulation.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-2-Amino-2-(4-fluorophenyl)ethanol, such as ketones, aldehydes, alcohols, and substituted amines.

Aplicaciones Científicas De Investigación

Chemistry

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is primarily utilized as an intermediate in the synthesis of various chiral compounds and pharmaceutical agents. Its unique chiral configuration allows for the production of specific stereoisomers necessary for drug efficacy.

Biology

Research indicates that this compound acts as an antagonist of the CCR5 chemokine receptor, which is significant in HIV research. By inhibiting this receptor, it may prevent HIV from entering host cells, thus providing a potential therapeutic avenue against HIV infection.

Medicine

The compound is being investigated for its role in developing drugs targeting:

- Antimalarial Agents : Potential to combat malaria through novel mechanisms.

- γ-secretase Modulators : Important in Alzheimer's disease treatment, where modulation of γ-secretase activity could influence amyloid-beta production.

Industry

In industrial applications, this compound serves as a precursor for specialty chemicals and materials with specific properties. Its versatility makes it valuable in producing various chemical intermediates .

Case Studies

- HIV Research : A study demonstrated that this compound effectively inhibited CCR5 receptor activity in vitro, suggesting its potential as a preventive agent against HIV infection.

- Alzheimer's Disease : Research on γ-secretase modulators highlighted the compound's role in influencing amyloid precursor protein processing, providing insights into its therapeutic potential for Alzheimer's disease.

- Antimalarial Activity : Investigations into new antimalarial compounds derived from this chiral building block have shown promising results in preclinical models, indicating its utility in addressing malaria resistance issues.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antagonist of the CCR5 chemokine receptor, it inhibits the receptor’s activity, thereby preventing HIV from entering and infecting cells . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of (S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride vary in substituent position, halogen type, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

*Note: Molecular weight for the 4-chloro derivative assumes correction of a typo in (original formula: C₁₉H₂₀ClN₃S is inconsistent with the compound name).

Key Observations:

Substituent Position and Halogen Effects: Para-fluoro (target compound) optimizes electronic effects for receptor binding. Ortho-fluoro (2-fluoro analog) is priced higher (€598 vs. €483/2500mg), likely due to synthetic complexity.

Bulkier Groups :

- The trifluoromethyl group (259.63 g/mol) significantly increases lipophilicity, which may improve blood-brain barrier penetration.

Enantiomeric Differences :

- The R-enantiomer (CAS: 174770-74-2) lacks the hydrochloride salt and shows distinct pharmacological profiles.

Actividad Biológica

(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a chiral compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C9H12ClFNO

- Molecular Weight : 201.65 g/mol

- Structure : The compound features an amino alcohol structure with a fluorinated phenyl group, enhancing its lipophilicity and biological activity.

1. Neuropharmacological Effects

This compound has been studied for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies indicate potential antidepressant properties , as it may modulate monoamine levels in animal models.

2. Antioxidant Activity

The compound exhibits notable antioxidant properties, which may contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress.

3. Interaction with Molecular Targets

This compound interacts with various enzymes and receptors, modulating their activity. It has been identified as an antagonist of the CCR5 chemokine receptor, which plays a role in HIV infection prevention.

The mechanism of action involves:

- Receptor Modulation : The compound influences neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.

- Enzyme Interaction : It may affect pathways involving neurotransmitter synthesis and degradation, contributing to its antidepressant effects .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | Similar neuropharmacological effects | Different chiral configuration |

| 1-(4-Fluorophenyl)ethanone | Antioxidant properties | Lacks amino alcohol structure |

| 4-Fluoroisobutyrfentanyl | Potent analgesic effects | Stronger opioid activity |

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride, and how can purity be optimized?

The synthesis typically involves enantioselective reduction of a ketone precursor, such as (S)-2-(4-fluorophenyl)glycidol, followed by amination and HCl salt formation. A common method includes:

- Step 1 : Catalytic asymmetric epoxidation of 4-fluorostyrene derivatives using Sharpless or Jacobsen conditions to achieve the (S)-configuration .

- Step 2 : Ring-opening of the epoxide with ammonia or ammonium chloride in ethanol under reflux, followed by acidification with HCl to precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) yields >98% purity. Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) may resolve diastereomeric impurities .

Q. How is the compound characterized to confirm its stereochemical and structural integrity?

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid; retention time ~12.3 min for the (S)-enantiomer .

- NMR : Key signals include:

- ¹H NMR (D₂O) : δ 7.45–7.35 (m, 2H, aromatic), 7.10–7.00 (m, 2H, aromatic), 4.05 (dd, J = 8.5 Hz, 1H, CH-OH), 3.20 (m, 2H, NH₂ and CH-NH₂) .

- ¹³C NMR : δ 162.1 (C-F), 128.9–115.7 (aromatic carbons), 68.5 (CH-OH), 54.2 (CH-NH₂) .

- MS (ESI) : m/z 200.1 [M+H]+ (free base), 236.1 [M+HCl+H]+ .

Q. What are the stability considerations for long-term storage?

The hydrochloride salt is hygroscopic and should be stored under inert gas (N₂/Ar) at −20°C. Stability studies show <5% degradation over 12 months when protected from light and moisture . Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. How can chiral purity be maintained during scale-up synthesis, and what analytical methods detect trace enantiomeric impurities?

- Scale-up Challenges : Racemization may occur during HCl salt formation. Mitigation involves:

- Impurity Detection :

Q. What pharmacological applications are supported by structure-activity relationship (SAR) studies?

The compound serves as a precursor for:

- Anticancer Agents : Derivatives with appended platinum complexes show IC₅₀ = 1.2–5.6 μM against HeLa cells .

- Antidepressants : Substitution at the ethanolamine moiety enhances serotonin reuptake inhibition (Ki = 12 nM for fluorophenyl derivatives) .

- β₂-Adrenergic Agonists : The 4-fluoro group improves receptor binding affinity by 30% compared to non-fluorinated analogs .

Q. How do computational models predict the compound’s metabolic pathways and toxicity?

- In Silico Tools :

- ADMET Predictor : High hepatic extraction ratio (0.89), suggesting first-pass metabolism .

- CYP450 Docking : CYP2D6 mediates N-dealkylation (major pathway), with a binding energy of −9.2 kcal/mol .

- Toxicity Risks : Predicted Ames test negativity (no mutagenic alerts via Derek Nexus) but potential hepatotoxicity (LD₅₀ = 220 mg/kg in rats) .

Data Contradictions and Resolution

Q. Conflicting reports on solubility in polar aprotic solvents: How to reconcile?

- Evidence : Solubility in DMSO ranges from 50 mg/mL (PubChem) to 25 mg/mL (Enamine) .

- Resolution : Variability arises from residual moisture in commercial samples. Anhydrous DMSO (Karl Fischer titration <0.1% H₂O) gives consistent solubility of 32 mg/mL at 25°C .

Q. Discrepancies in melting points across literature (198–205°C): Causes and implications?

- Root Cause : Polymorphism or residual solvent (e.g., ethanol) lowers observed melting points. DSC analysis shows a sharp endotherm at 203°C for pure samples .

- Best Practice : Report melting point with DSC parameters (10°C/min, N₂ atmosphere) .

Methodological Tables

Q. Table 1. Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Epoxidation | 4-fluorostyrene, Ti(OiPr)₄, (+)-DET, t-BuOOH | 85 | 95 | |

| Amination | NH₃/EtOH, 70°C, 12 h | 78 | 98 | |

| Salt Formation | HCl/EtOH, 0°C | 92 | 99 |

Q. Table 2. Stability in Common Solvents

| Solvent | Degradation (%/month at 25°C) | Recommended Storage |

|---|---|---|

| Water | 15% (pH 7) | Avoid aqueous storage |

| DMSO | 2% | Anhydrous, −20°C |

| Ethanol | 1% | N₂ atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.